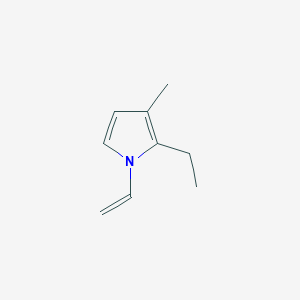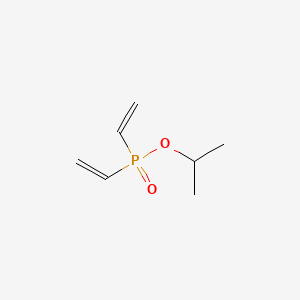
Phosphinic acid, diethenyl-, isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, diethenyl-, isopropyl ester is an organophosphorus compound with the molecular formula C7H13O2P. It is a type of phosphinic acid ester, which are compounds where the hydrogen atom of the phosphinic acid is replaced by an organic group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, diethenyl-, isopropyl ester can be synthesized through the esterification of phosphinic acid with isopropyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . Another method involves the use of acyl chlorides or acid anhydrides to react with alcohols, producing esters under controlled conditions .
Industrial Production Methods
In industrial settings, the production of phosphinic acid esters often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, diethenyl-, isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield phosphinic acid and isopropyl alcohol.
Oxidation: It can be oxidized to form phosphonic acids, which are important intermediates in various chemical processes.
Substitution: The ester group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Typically performed using water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and organometallic compounds are often used.
Major Products
Hydrolysis: Phosphinic acid and isopropyl alcohol.
Oxidation: Phosphonic acids.
Substitution: Various substituted phosphinic acid esters.
Scientific Research Applications
Phosphinic acid, diethenyl-, isopropyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of phosphinic acid, diethenyl-, isopropyl ester involves its interaction with specific molecular targets. For example, it can inhibit proteolytic enzymes by binding to the active site and interfering with the enzyme’s function . This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Phosphinic acid, diethenyl-, isopropyl ester can be compared with other similar compounds, such as:
Phosphonic acid esters: These compounds have similar structures but differ in their oxidation states and reactivity.
Phosphonates: These are more oxidized forms of phosphinic acid esters and have distinct chemical properties and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it an important subject of study in both academic and industrial research.
Properties
CAS No. |
52849-30-6 |
|---|---|
Molecular Formula |
C7H13O2P |
Molecular Weight |
160.15 g/mol |
IUPAC Name |
2-bis(ethenyl)phosphoryloxypropane |
InChI |
InChI=1S/C7H13O2P/c1-5-10(8,6-2)9-7(3)4/h5-7H,1-2H2,3-4H3 |
InChI Key |
QKMYZDGWYUQAFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14642181.png)

![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)
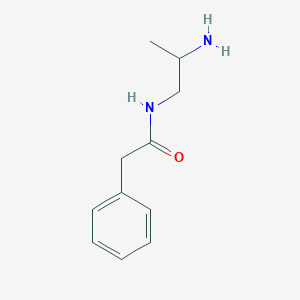
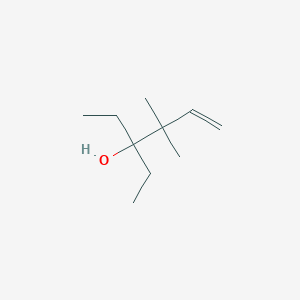
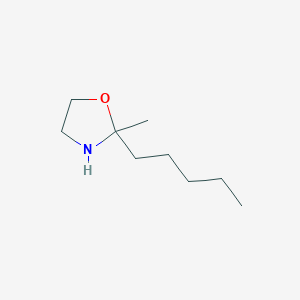


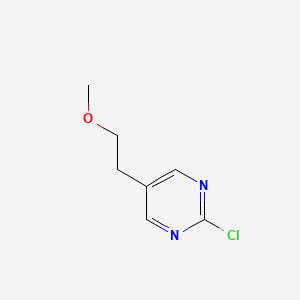
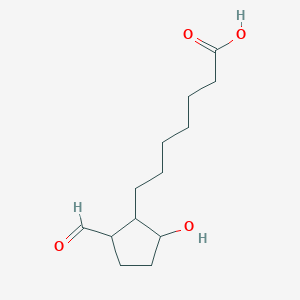

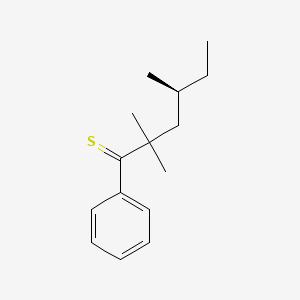
![3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B14642241.png)
